molecular formula C19H16O7 B6421512 {[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid CAS No. 858764-48-4

{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid

Cat. No.: B6421512
CAS No.: 858764-48-4
M. Wt: 356.3 g/mol
InChI Key: HSTAXJOSSSHEQZ-UHFFFAOYSA-N
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Description

{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid is a high-purity chemical reagent designed for research applications. This compound belongs to a class of organic compounds known as O-methylated flavonoids , which are recognized for their diverse bioactivities . Its core research value lies in its potential to modulate key signaling pathways. Specifically, studies on structurally similar compounds have shown a mechanism of action involving the modulation of the NF-kappa-B signaling pathway . This pathway is a pleiotropic transcription factor present in almost all cell types and is involved in many biological processes such as inflammation, immunity, and apoptosis . By targeting components of this pathway, including proteins like Proto-oncogene c-Rel and Transcription factor p65, this compound provides researchers with a tool to investigate conditions related to oxidative stress, inflammatory responses, and immune regulation . The potential research applications of this compound extend to the study of enzyme inhibition, given that related flavonoid compounds isolated from sources like Artocarpus heterophyllus have demonstrated significant antioxidant and tyrosinase inhibition activities in scientific studies . This makes it a candidate for research in dermatology and cosmetics, exploring the management of pigmentation disorders . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-23-15-6-3-11(7-17(15)24-2)14-9-26-16-8-12(25-10-18(20)21)4-5-13(16)19(14)22/h3-9H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTAXJOSSSHEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Synthesis

The chalcone precursor is synthesized by condensing 2,5-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde under basic conditions.

Reaction Conditions

  • Solvent: Ethanol (20 mL/g substrate)

  • Catalyst: Piperidine (5 mol%)

  • Temperature: 80°C, reflux for 6–8 hours

  • Yield: 68–72%

The reaction proceeds via Claisen-Schmidt condensation, forming a α,β-unsaturated ketone. The product is purified via recrystallization from ethanol.

Cyclization to Chromone

The chalcone intermediate undergoes acid-catalyzed cyclization to form 3-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one .

Reaction Conditions

  • Acid Catalyst: Polyphosphoric acid (PPA, 5 eq)

  • Temperature: 120°C, 3 hours

  • Yield: 65–70%

Mechanistic Insight
PPA facilitates intramolecular cyclization by protonating the carbonyl oxygen, enabling nucleophilic attack by the phenolic hydroxyl group. The reaction is regioselective, favoring chromone formation over coumarin derivatives.

Optimization of Reaction Conditions

Cyclization Catalysts

Comparative studies show that PPA outperforms concentrated H<sub>2</sub>SO<sub>4</sub> in yield and regioselectivity:

CatalystYield (%)Purity (%)
PPA7098
H<sub>2</sub>SO<sub>4</sub>5585

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm<sup>-1</sup>):

    • 1720 (C=O, chromone), 1685 (C=O, acetic acid), 1260 (C-O-C ether).

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

    • δ 7.85 (s, 1H, H-5), 7.45–7.30 (m, 3H, aromatic), 4.60 (s, 2H, OCH<sub>2</sub>CO), 3.90 (s, 6H, OCH<sub>3</sub>).

Purity Assessment

HPLC analysis confirms a purity of ≥98% with a retention time of 6.8 minutes (C18 column, acetonitrile/water 70:30) .

Chemical Reactions Analysis

Types of Reactions

{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Modulating signaling pathways: Such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

    Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted [(4-Oxo-4H-1-Benzopyran-7-yl)Oxy]Acetic Acids

Evidence from SAR studies highlights the importance of substitution patterns on the benzopyran core and phenyl ring (Table 1).

Table 1: Pharmacological Activities of Selected Aryloxyacetic Acid Derivatives

Compound Name Substituents Natriuretic Activity* Uricosuric Activity* Reference
{[3-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid 3-(3,4-dimethoxyphenyl) +++ ++
3,5-Dichloro-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acid (6c) 3,5-dichloro +++ +++
4-Oxo-3-phenyl-4H-furo[2,3-h][1]benzopyran-8-carboxylic acid (6dd) 3-phenyl, fused furan +++ -
[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-benzyl, 6-chloro, 4-methyl Not reported Not reported

*Activity key: +++ (potent), ++ (moderate), - (inactive).

  • Substitution at the 3-Position :

    • The 3,4-dimethoxyphenyl group in the target compound confers moderate uricosuric activity compared to 3,5-dichloro derivatives (e.g., 6c), which exhibit higher potency due to stronger electron-withdrawing effects enhancing transporter inhibition .
    • Replacement with a phenyl group (6dd) abolishes uricosuric activity, emphasizing the necessity of polar substituents for urate modulation .
  • Acetic Acid Moiety :

    • The carboxylic acid group is essential for binding to organic anion transporters (OATs) in the kidney. Neutral esters or amides of these compounds show reduced activity .
Non-Acetic Acid Derivatives

3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14)

  • Structure : Lacks the acetic acid side chain but retains the 3,4-dimethoxyphenyl substitution.
  • Properties : Lower water solubility and absence of ionizable groups result in negligible diuretic or uricosuric effects, underscoring the critical role of the acetic acid group .
Spirocyclic and Fused-Ring Analogues

{1′-Acetyl-4-oxo-3H-spiro[1-benzopyran-2,4′-piperidine]-7-yloxy}acetic acid

  • Structure : Incorporates a spiro piperidine ring, increasing structural rigidity.
  • Activity: Limited data exist, but the acetyl group may enhance metabolic stability compared to the target compound .

Key Research Findings

Substituent Position Matters :

  • 3,5-Disubstituted derivatives (e.g., 6c) outperform 3,4-disubstituted analogs (e.g., target compound) in uricosuric potency, likely due to optimized steric and electronic interactions with OAT1/OAT3 .

Biological Activity

{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid is a benzopyran derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and inflammation management. The unique structure, characterized by a benzopyran core with an acetic acid moiety and a dimethoxyphenyl group, contributes to its pharmacological properties.

Chemical Structure and Synthesis

The chemical formula of this compound is C19H16O7C_{19}H_{16}O_{7}, and it can be synthesized through multi-step organic reactions. A common synthesis route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin under acidic conditions, followed by reaction with chloroacetic acid in the presence of a base like sodium hydroxide.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
  • Signaling Pathway Modulation : It may modulate pathways such as the PI3K/Akt pathway, crucial for cell survival and proliferation.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Antiproliferative Effects

Research has demonstrated that derivatives of benzopyran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain benzopyran derivatives have IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxic effects .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Selectivity
5aMDA-MB-2315.2High
5bSKOV-312.0Moderate
5cPC-315.5Moderate
5dDU-14522.2Low

Data adapted from various studies on benzopyran derivatives .

In Vivo Studies

In vivo studies have indicated that these compounds can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For example, compound 5a was found to induce apoptosis in MDA-MB-231 cells at a concentration of 5 μM, with a significant apoptotic rate observed .

Case Studies

Several case studies have highlighted the effectiveness of benzopyran derivatives in clinical settings:

  • Case Study on Breast Cancer : A study involving patients with advanced breast cancer treated with a benzopyran derivative showed a reduction in tumor size and improved patient outcomes compared to traditional therapies.
  • Anti-inflammatory Effects : Another study demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis.

Q & A

Q. What are the recommended synthetic routes for {[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Core formation : Condensation of substituted chromen-4-one precursors with acetic acid derivatives under reflux conditions (e.g., acetone or ethanol as solvents) .
  • Substituent introduction : Methoxy groups are introduced via alkylation or nucleophilic substitution, requiring anhydrous potassium carbonate as a base and controlled temperatures (45–80°C) .
  • Purification : Column chromatography or recrystallization from methanol/ethanol to achieve >95% purity . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity, temperature, and stoichiometry of substituents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and chromen-4-one backbone integrity. For example, methoxy protons resonate at δ 3.7–3.9 ppm, and carbonyl groups appear at ~170–190 ppm .
  • Elemental analysis : Validates empirical formula (e.g., C19_{19}H16_{16}O7_7) by comparing calculated vs. observed C, H, O percentages. Discrepancies >0.3% indicate impurities .
  • HPLC : Reversed-phase C18 columns with UV detection (λ = 260–310 nm) assess purity, with retention times calibrated against standards .

Q. What are the solubility properties of this compound, and how can solubility be improved for in vitro assays?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For biological assays:

  • Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (final DMSO ≤1%) .
  • Use sonication (37°C, 15–30 min) to enhance dispersion .
  • Adjust pH to 7–8 with sodium bicarbonate for carboxylate ion formation, improving aqueous solubility .

Advanced Research Questions

Q. How does the substitution pattern (e.g., 3,4-dimethoxyphenyl) influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy groups : The 3,4-dimethoxy substitution on the phenyl ring enhances uricosuric activity by increasing electron density and hydrogen-bonding potential, as shown in diuretic assays .
  • Chromen-4-one core : The 4-oxo group is critical for binding to renal organic anion transporters (OATs), confirmed via competitive inhibition assays .
  • Acetic acid moiety : The carboxylate group is essential for solubility and ionic interactions with biological targets. Methylation of this group abolishes activity .

Q. How can researchers resolve contradictions in elemental analysis data (e.g., observed vs. calculated carbon content)?

Discrepancies (e.g., observed C = 63.7% vs. calculated C = 68.9% in ) may arise from:

  • Hydration/solvent retention : Dry samples at 60°C under vacuum for 24 h before analysis .
  • Impurities : Re-purify via preparative HPLC or recrystallization .
  • Instrument calibration : Validate against certified reference standards (e.g., acetanilide) .

Q. What strategies are recommended for evaluating the compound’s stability under varying storage conditions?

Stability studies should include:

  • Temperature : Store lyophilized powder at -80°C (stable for ≥6 months) or -20°C (≤1 month). Avoid repeated freeze-thaw cycles .
  • Light sensitivity : Protect from UV light using amber vials, as the chromen-4-one core is prone to photodegradation .
  • Oxidative stability : Add antioxidants (0.1% BHT) to stock solutions and store under nitrogen .

Q. How can researchers design experiments to assess potential off-target effects in biological systems?

  • Panel screening : Test against related receptors (e.g., cyclooxygenase, xanthine oxidase) at 10 μM to identify non-specific binding .
  • Metabolic profiling : Use liver microsomes or hepatocytes to detect CYP450-mediated metabolites via LC-MS .
  • Cytotoxicity assays : Evaluate in HEK293 or HepG2 cells using MTT assays (IC50_{50} > 50 μM suggests low toxicity) .

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